3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL chemical properties
3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL chemical properties
An In-depth Technical Guide to 3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(5-bromo-2-fluorophenyl)propan-1-ol, a halogenated aromatic alcohol of significant interest to the chemical and pharmaceutical industries. The unique structural combination of a primary alcohol, a fluorine atom, and a bromine atom on a phenyl ring makes this compound a versatile synthetic intermediate. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a crucial synthetic handle for a variety of cross-coupling reactions, enabling molecular diversification. This document details the compound's physicochemical properties, proposes a logical synthetic pathway, explores its chemical reactivity and derivatization potential, and discusses its applications as a building block in modern drug discovery. The content herein is intended to serve as a foundational resource for researchers, medicinal chemists, and process development scientists.
Chemical Identity and Physicochemical Properties
3-(5-Bromo-2-fluorophenyl)propan-1-ol is an organic compound characterized by a propanol chain attached to a 2-fluorophenyl ring, which is further substituted with a bromine atom at the 5-position. This substitution pattern dictates its chemical behavior and potential applications.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3-(5-Bromo-2-fluorophenyl)propan-1-ol | N/A |
| Synonyms | 3-(5-bromo-2-fluorophenyl)-1-propanol | [1] |
| CAS Number | 1057673-68-3 | [1] |
| Molecular Formula | C₉H₁₀BrFO | [1] |
| Molecular Weight | 233.08 g/mol | [2] |
| Appearance | Typically a powder or oil | [2] |
| Storage | Room temperature, in a well-sealed container | [2] |
The physicochemical properties of this molecule are heavily influenced by its functional groups. The hydroxyl group (-OH) imparts polarity and allows for hydrogen bonding, influencing its solubility and boiling point. The lipophilic aromatic ring, combined with the heavy bromine atom, contributes to its overall low solubility in water but good solubility in common organic solvents. The highly electronegative fluorine atom affects the electronic properties of the phenyl ring, influencing its reactivity in electrophilic substitution and modifying the pKa of nearby functional groups.
Synthesis and Manufacturing
While multiple synthetic routes to 3-(5-bromo-2-fluorophenyl)propan-1-ol are conceivable, a common and logical approach involves the reduction of a corresponding carboxylic acid or ester derivative. These precursors can be constructed from commercially available starting materials. The following proposed pathway illustrates a robust method for its laboratory-scale synthesis.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize 3-(5-bromo-2-fluorophenyl)propan-1-ol from 1-bromo-4-fluoro-2-methylbenzene.
Step 1: Benzylic Bromination
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Dissolve 1-bromo-4-fluoro-2-methylbenzene in a non-polar solvent like carbon tetrachloride (CCl₄).
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Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
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Reflux the mixture under UV light until TLC analysis indicates the consumption of the starting material.
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Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield 1-bromo-2-(bromomethyl)-4-fluorobenzene.
Step 2: Cyanation
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Dissolve the crude benzylic bromide from Step 1 in a polar aprotic solvent like DMSO.
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Add sodium cyanide (NaCN) and stir the mixture at room temperature. The reaction is typically exothermic and should be monitored.
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Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (5-bromo-2-fluorophenyl)acetonitrile.
Step 3: Esterification and Chain Extension (Acetoacetic Ester Synthesis)
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In a flask equipped with a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol.
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Add diethyl carbonate to the solution, followed by the dropwise addition of the (5-bromo-2-fluorophenyl)acetonitrile from Step 2.
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Reflux the mixture to drive the condensation reaction.
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Acidify the cooled reaction mixture with dilute sulfuric acid and continue to reflux to promote hydrolysis and decarboxylation, yielding ethyl 3-(5-bromo-2-fluorophenyl)propanoate.
Step 4: Reduction to the Primary Alcohol
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Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.
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Slowly add a solution of the ethyl 3-(5-bromo-2-fluorophenyl)propanoate from Step 3 in THF to the LiAlH₄ suspension.
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After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete.
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Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash thoroughly with THF.
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Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain pure 3-(5-bromo-2-fluorophenyl)propan-1-ol.
Caption: Proposed multi-step synthesis of 3-(5-bromo-2-fluorophenyl)propan-1-ol.
Chemical Reactivity and Derivatization
The utility of 3-(5-bromo-2-fluorophenyl)propan-1-ol as a synthetic intermediate stems from its distinct reactive sites, which allow for selective chemical transformations.
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Reactions at the Hydroxyl Group: The primary alcohol is readily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like chromic acid (Jones reagent). It can also undergo esterification with carboxylic acids or acid chlorides, and etherification under Williamson ether synthesis conditions. Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.
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Reactions at the C-Br Bond: The aryl bromide is the most versatile functional group for molecular diversification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing new aryl or vinyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable in medicinal chemistry.
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Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amine functionalities.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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The C-Br bond can also be used to generate organometallic reagents, such as Grignard or organolithium species, for subsequent reaction with various electrophiles.
Caption: Key reaction pathways for the derivatization of the title compound.
Applications in Research and Drug Development
Halogenated compounds are of paramount importance in medicinal chemistry. 3-(5-Bromo-2-fluorophenyl)propan-1-ol serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications.[2]
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Scaffold for Lead Optimization: The bromo-fluorophenyl core is present in numerous biologically active compounds, including kinase inhibitors and receptor antagonists.[3][4] The bromine atom acts as a point of attachment for various substituents, allowing chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.
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Introduction of Fluorine: The fluorine atom can significantly improve a drug candidate's metabolic stability by blocking sites of oxidative metabolism. It can also enhance binding affinity to target proteins through favorable electrostatic interactions and alter the lipophilicity and bioavailability of the molecule.
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Intermediate for Complex Heterocycles: The propanol side chain can be modified and used to construct heterocyclic ring systems, which are common motifs in pharmaceuticals. For example, derivatives of this compound could be precursors for chromanes, quinolines, or other fused ring systems. The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for biologically active compounds, highlights the utility of the bromo-fluorophenyl moiety.[5]
Spectroscopic and Analytical Characterization
While specific experimental data is not widely published, the structure of 3-(5-bromo-2-fluorophenyl)propan-1-ol allows for the prediction of its key spectroscopic features.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region (approx. 7.0-7.5 ppm): Three protons on the phenyl ring exhibiting complex splitting patterns due to H-H and H-F coupling. - Aliphatic Region: Signals corresponding to the three CH₂ groups of the propanol chain (approx. 1.8-3.7 ppm), with characteristic splitting. The -CH₂-OH protons will likely be a triplet, the adjacent -CH₂- a multiplet, and the benzylic -CH₂- a triplet. - Hydroxyl Proton: A broad singlet, whose chemical shift is dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic Region (approx. 115-165 ppm): Six signals for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The carbon attached to bromine will also have a characteristic chemical shift. - Aliphatic Region (approx. 30-65 ppm): Three distinct signals for the propyl chain carbons. |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons. |
| Mass Spec. (EI) | The molecular ion peak (M⁺) should be visible, along with a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would likely include loss of water and cleavage of the propyl chain. |
Safety and Handling
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Engineering Controls: Use in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
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Storage: Store in a tightly closed container in a dry and cool place.
Users must consult the Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information.
References
-
BindingDB BDBM50223570 3-bromo-5-(2-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine::CHEMBL400239. BindingDB. Available at: [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]
-
Bolshan, Y. et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. 3-(5-Bromo-2-fluorophenyl)propan-1-ol | 1057673-68-3 [sigmaaldrich.com]
- 2. 1-(3-Bromo-5-fluorophenyl)propan-2-ol | 1376240-04-8 | Benchchem [benchchem.com]
- 3. BindingDB BDBM50223570 3-bromo-5-(2-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine::CHEMBL400239 [w.bindingdb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
